(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone
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Overview
Description
(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone is an organic compound with the molecular formula C14H8ClF3O It is characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone typically involves the condensation of 4-chlorobenzoyl chloride with 3-(trifluoromethyl)benzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. For instance, its trifluoromethyl group can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The chlorophenyl group may contribute to binding affinity and specificity towards certain biological macromolecules.
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Comparison: (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications. Its trifluoromethyl group also contributes to increased metabolic stability and bioavailability in pharmaceutical contexts.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-12-6-4-9(5-7-12)13(19)10-2-1-3-11(8-10)14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDKPDCUHKYHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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